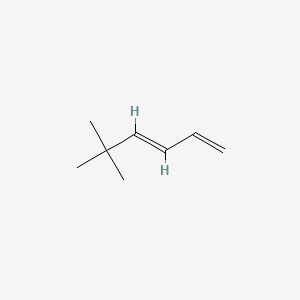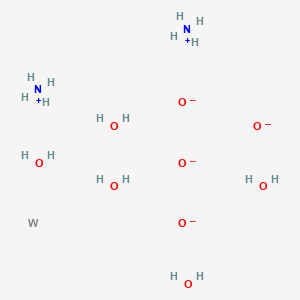
METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyldodecylbenzyl trimethyl ammonium chloride is a quaternary ammonium compound with the empirical formula C23H42ClN and a molecular weight of 368.04 g/mol . It is commonly used as a surfactant and disinfectant due to its antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyldodecylbenzyl trimethyl ammonium chloride can be synthesized through the quaternization of dodecylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction is as follows:
C12H25C6H4CH2Cl+(CH3)3N→C12H25C6H4CH2N(CH3)3Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyldodecylbenzyl trimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its chloride ion with other anions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield methyldodecylbenzyl trimethyl ammonium hydroxide.
科学的研究の応用
Methyldodecylbenzyl trimethyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics.
Industry: Applied in water treatment, textile processing, and as a surfactant in various formulations.
作用機序
The antimicrobial action of methyldodecylbenzyl trimethyl ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
類似化合物との比較
Similar Compounds
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Hexadecyltrimethylammonium chloride
Uniqueness
Methyldodecylbenzyl trimethyl ammonium chloride is unique due to its specific alkyl chain length and benzyl group, which confer distinct physicochemical properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
特性
CAS番号 |
1399-80-0 |
|---|---|
分子式 |
C20H36ClN |
分子量 |
325.95954 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


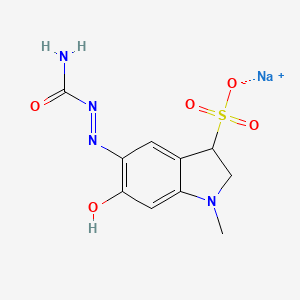
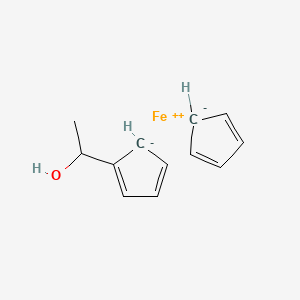
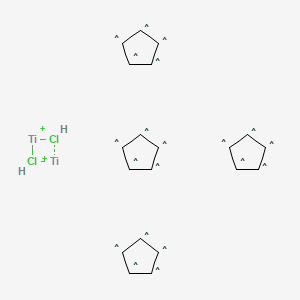
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)

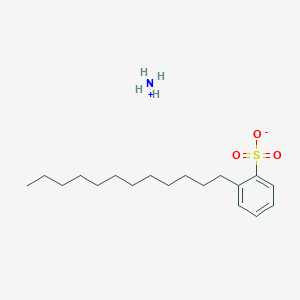

![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)
